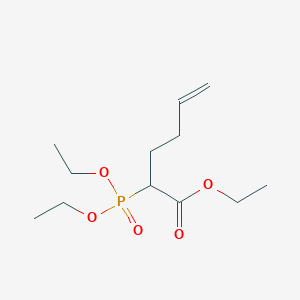

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Description

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate is an organophosphorus compound characterized by a hex-5-enoate backbone substituted with a diethoxyphosphoryl group at position 2 and an ethyl ester moiety. The diethoxyphosphoryl group enhances polarity and reactivity, making it valuable in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

CAS No. |

124032-26-4 |

|---|---|

Molecular Formula |

C12H23O5P |

Molecular Weight |

278.28 g/mol |

IUPAC Name |

ethyl 2-diethoxyphosphorylhex-5-enoate |

InChI |

InChI=1S/C12H23O5P/c1-5-9-10-11(12(13)15-6-2)18(14,16-7-3)17-8-4/h5,11H,1,6-10H2,2-4H3 |

InChI Key |

PNVBIBARADAHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=C)P(=O)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-methylhex-2-enoate (C₉H₁₆O₂)

- Structural Differences : Features a methyl branch at position 5 and a double bond at position 2, lacking the phosphoryl group.

- Physicochemical Properties :

- Applications: Likely used in flavor/fragrance industries due to its ester functionality, similar to Ethyl 5-hexenoate (FEMA 3976) .

Ethyl 5-hexenoate (C₈H₁₄O₂)

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C₁₂H₂₀O₃)

- Structural Differences : Includes a ketone group (3-oxo) and an isopropyl substituent at position 2.

- Physicochemical Properties: Increased steric hindrance from the isopropyl group, reducing reactivity in nucleophilic substitutions compared to the phosphorylated compound. The ketone group enhances acidity at the α-position, enabling enolate formation for aldol reactions .

Methyl 2-hexenoate (C₇H₁₂O₂)

- Structural Differences : Methyl ester instead of ethyl, with a trans double bond at position 2.

- Physicochemical Properties :

Key Comparative Analysis

Research Findings and Implications

- Reactivity: The diethoxyphosphoryl group in this compound enhances its utility in nucleophilic substitutions, contrasting with non-phosphorylated esters like Ethyl 5-hexenoate, which are more suited for addition reactions .

- Industrial Relevance : Phosphorylated esters are pivotal in medicinal chemistry and agrochemical synthesis, whereas simpler esters dominate flavor and fragrance sectors .

Preparation Methods

Reaction Conditions and Reagents

The HWE reaction involves the condensation of ethyl 2-(diethoxyphosphoryl)propanoate with aldehydes under basic conditions. A representative procedure from Figshare outlines the following steps:

-

Setup : An oven-dried flask is charged with ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equiv), lithium chloride (3.0 equiv), and dry acetonitrile (0.2 M).

-

Base Addition : DIPEA (2.0 equiv) is added to activate the phosphonate, followed by stirring for 30 minutes.

-

Aldehyde Incorporation : Diphenylacetaldehyde (2.0 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 18 hours.

-

Workup : The reaction is filtered, concentrated, and extracted with dichloromethane. Sodium borohydride is added to reduce residual benzophenone to diphenylmethanol.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product.

Table 1: Key Reaction Parameters for HWE Synthesis

Mechanistic Insights

The HWE reaction proceeds via a concerted deprotonation-elimination mechanism . Lithium chloride facilitates the formation of a reactive phosphoryl anion, which attacks the aldehyde carbonyl to form a β-hydroxyphosphonate intermediate. Subsequent elimination of diethyl phosphate generates the α,β-unsaturated ester. Stereoselectivity arises from the E-selective nature of the HWE reaction, driven by the trans-antiperiplanar geometry during elimination.

Wittig Reaction: Alternative Pathway

Procedure and Modifications

While less commonly reported for ethyl 2-(diethoxyphosphoryl)hex-5-enoate, the Wittig reaction offers a complementary route. A modified protocol from Lookchem employs triethyl phosphonoacetate and ethyl bromoacetate in a one-pot, three-component reaction:

-

Phosphonate Formation : Triethyl phosphite reacts with ethyl bromoacetate to generate the ylide precursor.

-

Ylide Generation : Treatment with a strong base (e.g., NaH) produces the reactive ylide.

-

Olefination : The ylide reacts with hex-5-enal to form the target compound.

Yields for analogous Wittig-derived esters range from 50–83%, though stereocontrol is inferior to the HWE method.

Purification and Characterization

Column Chromatography

Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate gradients (2–10% ethyl acetate). This removes unreacted aldehydes, phosphonate residues, and byproducts.

Spectroscopic Verification

-

¹H NMR : Characteristic signals include a triplet for the phosphate ethyl groups (δ 1.2–1.4 ppm) and a doublet of doublets for the α,β-unsaturated protons (δ 5.8–6.3 ppm).

-

³¹P NMR : A singlet near δ 18–20 ppm confirms the phosphonate moiety.

Optimization Strategies

Solvent and Temperature Effects

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(diethoxyphosphoryl)hex-5-enoate?

Methodological Answer:

The primary synthesis method involves the Michaelis-Arbuzov reaction , which forms carbon-phosphorus bonds. This reaction typically uses triethyl phosphite and a halogenated precursor (e.g., ethyl 5-bromohex-5-enoate) under reflux conditions (110–130°C) in an inert solvent like toluene .

- Steps :

- React triethyl phosphite with the halogenated substrate.

- Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorus incorporation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Alternative routes include Horner-Wadsworth-Emmons olefination , where phosphonate esters act as carbonyl surrogates in the presence of strong bases (e.g., NaH) .

Basic: How is the structure of this compound characterized experimentally?

Methodological Answer:

- X-ray crystallography (e.g., CCDC 1901024 protocols) resolves the 3D configuration, confirming the phosphonate group's geometry and alkene stereochemistry .

- Spectroscopic techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify proton environments (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 5.2–5.8 ppm for alkene protons) .

- <sup>31</sup>P NMR: A singlet near δ 20–25 ppm confirms phosphonate formation .

- High-resolution mass spectrometry (HRMS): Validate molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Nucleophilic substitution : The phosphoryl group stabilizes adjacent carbanions, enabling alkylation or acylation at the α-position .

- Cycloadditions : The electron-deficient alkene participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene) under thermal or Lewis acid catalysis (e.g., BF3·OEt2) .

- Hydrolysis : Controlled acidic hydrolysis (HCl/H2O, 60°C) yields phosphonic acids, useful in medicinal chemistry .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in phosphonate-based transformations?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase electrophilicity at phosphorus, favoring nucleophilic attack at the β-position. Non-polar solvents (e.g., hexane) promote steric control .

- Temperature modulation : Lower temperatures (−20°C) reduce side reactions (e.g., over-alkylation) in Michael additions .

- Additives : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems, enhancing yields in Horner-Wadsworth-Emmons reactions .

Advanced: What computational methods are used to predict the stereoelectronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular docking : Simulate interactions with enzymes (e.g., alkaline phosphatases) using AutoDock Vina to identify binding motifs for inhibitor design .

- Molecular dynamics (MD) : Analyze solvation effects on conformational stability in aqueous/organic mixtures (GROMACS, CHARMM force field) .

Advanced: How are contradictions in spectral or crystallographic data resolved during structural validation?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Discrepancies >0.5 ppm warrant re-examination of purity or crystallinity .

- Single-crystal XRD refinement : Use Olex2 or SHELXTL to resolve ambiguous electron density maps. Apply Hirshfeld surface analysis to confirm hydrogen-bonding networks .

- Statistical validation : For powder XRD, apply Rietveld refinement (TOPAS-Academic) to quantify amorphous/crystalline phase ratios .

Advanced: What methodologies are used to study the biological interactions of this phosphonate ester?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.